molecular formula C10H11ClO B14030991 1-(2-Chloro-4-methylphenyl)propan-1-one

1-(2-Chloro-4-methylphenyl)propan-1-one

Cat. No.: B14030991
M. Wt: 182.64 g/mol
InChI Key: IRNFOUGFDQSATN-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-methylphenyl)propan-1-one is a substituted propanone derivative characterized by a phenyl ring with a chlorine atom at the ortho position (C-2) and a methyl group at the para position (C-4). This compound belongs to the aryl alkyl ketone family, where the ketone group is attached to the benzylic carbon of the substituted phenyl ring. Its molecular formula is C₁₀H₁₁ClO, with a molar mass of 182.65 g/mol.

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

1-(2-chloro-4-methylphenyl)propan-1-one

InChI

InChI=1S/C10H11ClO/c1-3-10(12)8-5-4-7(2)6-9(8)11/h4-6H,3H2,1-2H3

InChI Key

IRNFOUGFDQSATN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chloro-4-methylphenyl)propan-1-one can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2-chloro-4-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

In an industrial setting, the production of 1-(2-Chloro-4-methylphenyl)propan-1-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-methylphenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Chloro-4-methylphenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-methylphenyl)propan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-Chloro-4-methylphenyl)propan-1-one with structurally related aryl alkyl ketones, emphasizing substituent effects on reactivity, physical properties, and applications.

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Reactions Reference ID
1-(2-Chloro-4-methylphenyl)propan-1-one 2-Cl, 4-Me C₁₀H₁₁ClO 182.65 Theoretical properties inferred from analogs: Likely moderate polarity, solid at RT. N/A
1-(4-Chlorophenyl)propan-1-one 4-Cl C₉H₉ClO 168.62 Reacts with N-hydroxyphthalimide (NHPI) to form C-O coupled products (60% yield).
1-(2-Chloro-4-(methylthio)phenyl)propan-1-one 2-Cl, 4-SMe C₁₀H₁₁ClOS 214.71 Predicted density: 1.20 g/cm³; boiling point: 301.6°C. Methylthio group enhances lipophilicity.
1-(4-Fluorophenyl)propan-1-one 4-F C₉H₉FO 152.17 Forms cathinone derivatives (e.g., 4-FMC) with CNS activity. Water-soluble hydrochloride salt.
1-(4-Ethylphenyl)-2-methylpropan-1-one 4-Et, α-Me C₁₂H₁₆O 176.26 Used in fragrance synthesis; branched alkyl chain reduces crystallinity.
1-(3-Chlorophenyl)propan-1-one 3-Cl C₉H₉ClO 168.62 Reacts with NHPI to form C-O coupled products (64% yield).
1-(4-Methoxy-2-methylphenyl)propan-1-one 4-OMe, 2-Me C₁₁H₁₄O₂ 178.23 Methoxy group increases electron density, altering UV absorption.

Key Findings:

Substituent Position and Reactivity: Halogen substituents (Cl, F) at the para position (e.g., 1-(4-chlorophenyl)propan-1-one) show higher yields (60–70%) in C-O coupling reactions compared to ortho or meta substituents (58–65%) . This suggests steric hindrance or electronic effects influence reaction efficiency.

Physicochemical Properties :

  • Boiling Points : Halogenated analogs exhibit higher boiling points (e.g., 301.6°C for methylthio derivatives) due to increased molecular weight and intermolecular forces .
  • Density : Predicted densities range from 1.20 g/cm³ (methylthio derivative) to ~1.15 g/cm³ for simpler halogenated analogs .

Biological Activity :

  • Fluorinated derivatives like 1-(4-fluorophenyl)propan-1-one serve as precursors to psychoactive substances (e.g., 4-FMC), highlighting the role of electronegative substituents in modulating biological interactions .

Biological Activity

1-(2-Chloro-4-methylphenyl)propan-1-one, also known as 2-chloro-1-(4-methylphenyl)-1-propanone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, antimicrobial, and anti-inflammatory properties.

The compound is characterized by its chemical structure, which includes a chloro substituent and a methyl group on the aromatic ring. Its molecular formula is C10H11ClOC_{10}H_{11}ClO, with a molecular weight of approximately 188.65 g/mol.

Antioxidant Activity

Research has demonstrated that derivatives of 1-(2-Chloro-4-methylphenyl)propan-1-one exhibit notable antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is commonly used to evaluate the antioxidant capacity of compounds. Studies indicate that certain derivatives can scavenge free radicals effectively, surpassing the activity of well-known antioxidants like ascorbic acid .

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
Compound A75%1.4 times higher
Compound B70%Comparable
Compound C65%1.26 times lower

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). Results from MTT assays indicate that the compound exhibits cytotoxic effects on these cell lines, with varying degrees of efficacy depending on the specific structure and substituents present .

Case Study: Anticancer Efficacy
In one study, a derivative of 1-(2-Chloro-4-methylphenyl)propan-1-one was found to reduce cell viability in U-87 cells by approximately 80% at a concentration of 100 µM after 72 hours of incubation. In contrast, the same derivative showed only a 40% reduction in MDA-MB-231 cells under similar conditions. This differential activity highlights the importance of structural modifications in enhancing anticancer properties .

Antimicrobial and Anti-inflammatory Properties

The compound is also being investigated for its antimicrobial and anti-inflammatory effects. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, indicating potential applications in treating infections. Additionally, anti-inflammatory assays have shown promise in reducing inflammation markers in vitro, suggesting a possible therapeutic role in inflammatory diseases.

Table 2: Biological Activities

Activity TypeObserved EffectReference
AntioxidantEffective DPPH scavenging
AnticancerCytotoxicity against U-87 and MDA-MB-231
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of inflammation markers

The biological effects of 1-(2-Chloro-4-methylphenyl)propan-1-one may be attributed to its interaction with various biochemical pathways:

  • Antioxidant Mechanism : The compound likely donates electrons or hydrogen atoms to stabilize free radicals.
  • Anticancer Mechanism : It may induce apoptosis in cancer cells through various signaling pathways, potentially involving topoisomerase inhibition or microtubule disruption.
  • Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit key enzymes necessary for bacterial survival.

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